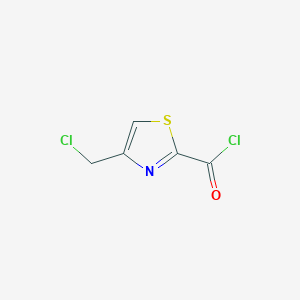

4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride

CAS No.: 200418-16-2

Cat. No.: VC7956542

Molecular Formula: C5H3Cl2NOS

Molecular Weight: 196.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 200418-16-2 |

|---|---|

| Molecular Formula | C5H3Cl2NOS |

| Molecular Weight | 196.05 g/mol |

| IUPAC Name | 4-(chloromethyl)-1,3-thiazole-2-carbonyl chloride |

| Standard InChI | InChI=1S/C5H3Cl2NOS/c6-1-3-2-10-5(8-3)4(7)9/h2H,1H2 |

| Standard InChI Key | YYRHYWJJIKIDHM-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(S1)C(=O)Cl)CCl |

| Canonical SMILES | C1=C(N=C(S1)C(=O)Cl)CCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-(Chloromethyl)-1,3-thiazole-2-carbonyl chloride (IUPAC name: 4-(chloromethyl)-1,3-thiazole-2-carbonyl chloride) belongs to the thiazole family, a five-membered heterocycle containing one sulfur and one nitrogen atom. The molecular formula is C₅H₃Cl₂NOS, with a molecular weight of 204.06 g/mol. Key structural features include:

-

A chloromethyl (-CH₂Cl) group at position 4, which enhances electrophilicity.

-

A carbonyl chloride (-COCl) group at position 2, a highly reactive acylation agent.

The compound’s planar thiazole ring facilitates conjugation, while the electron-withdrawing substituents polarize the ring system, influencing its reactivity in substitution and cross-coupling reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-(chloromethyl)-1,3-thiazole-2-carbonyl chloride can be inferred from methods used for analogous thiazoles. A plausible route involves:

-

Formation of 1,3-Thiazole-2-Carboxylic Acid: Condensation of thioamides with α-haloketones, followed by oxidation.

-

Chlorination with Thionyl Chloride (SOCl₂): Treatment of the carboxylic acid with excess SOCl₂ under reflux to yield the carbonyl chloride .

Reaction Conditions:

-

Temperature: 60–80°C

-

Solvent: Anhydrous dichloromethane or toluene

Industrial Manufacturing

Industrial production likely employs continuous flow reactors to enhance safety and efficiency, given the hazardous nature of thionyl chloride. Key steps include:

-

In-line Purification: Distillation or crystallization to isolate the product.

-

Waste Management: Neutralization of HCl by-products using alkaline scrubbers .

Physicochemical Properties

Thermal and Solubility Profiles

Data extrapolated from related compounds suggest:

The compound is hygroscopic and undergoes hydrolysis in aqueous media, releasing HCl and forming 1,3-thiazole-2-carboxylic acid .

Reactivity and Applications

Nucleophilic Acyl Substitution

The carbonyl chloride group participates in acylation reactions with amines, alcohols, and thiols:

-

With Amines: Forms amides, e.g., reaction with benzylamine yields N-benzyl-1,3-thiazole-2-carboxamide.

-

With Alcohols: Produces esters, useful in polymer chemistry .

Electrophilic Chloromethyl Substitution

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., azide, cyanide), enabling functionalization at position 4. For example, reaction with sodium azide generates 4-azidomethyl derivatives, precursors to click chemistry applications .

Pharmaceutical Intermediates

Thiazole derivatives exhibit antimicrobial, antifungal, and antiviral activities. While direct studies on this compound are lacking, analogs like 2-chloro-4-(chloromethyl)thiazole show:

| Biological Activity | MIC (µg/mL) | Target Organism |

|---|---|---|

| Antifungal | 6.25–12.5 | Candida albicans |

| Antibacterial | 12.5–25 | Staphylococcus aureus |

These findings suggest potential for derivatization into bioactive molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume